molecular formula C24H18ClFN2O5S B2906766 methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114879-07-0

methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2906766
CAS No.: 1114879-07-0
M. Wt: 500.93
InChI Key: XQSCLCWJLKKUQM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a chemical compound with the following IUPAC name: methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide . Its molecular formula is C9H8ClNO5S2 , and its molecular weight is approximately 309.75 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-e][1,2]thiazine core with a methyl ester group and a chlorine atom. The presence of the 1,1-dioxide moiety indicates an oxygen atom at the 1-position of the thiazine ring. The phenyl and fluorophenyl substituents contribute to its overall structure .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely undergoes reactions typical of thieno[2,3-e][1,2]thiazine derivatives. These may include nucleophilic substitutions, cyclizations, and oxidative processes. Further experimental investigations are necessary to elucidate its reactivity profile .


Physical and Chemical Properties Analysis

  • Safety Information : It is classified as a Warning substance, with hazard statements related to ingestion, skin, and eye irritation. Precautionary measures should be taken during handling .

Safety and Hazards

This compound poses risks associated with skin and eye contact, ingestion, and inhalation. Proper protective equipment and handling procedures are essential. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

methyl 6-chloro-2-[2-(3-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O5S/c1-33-24(30)23-22(15-6-3-2-4-7-15)19-12-16(25)10-11-20(19)34(31,32)28(23)14-21(29)27-18-9-5-8-17(26)13-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSCLCWJLKKUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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